molecular formula C17H14N2O6S B2556485 methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate CAS No. 474530-95-5

methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate

Cat. No. B2556485
CAS RN: 474530-95-5
M. Wt: 374.37
InChI Key: KWSSDVKAIWNBEN-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate” is a derivative of isothiazolinone . Isothiazolinones are a class of heterocycles used as biocides in numerous personal care products and other industrial applications .


Synthesis Analysis

Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

Isothiazolinone is an organic compound with the formula (CH)2SN(H)CO . It is structurally related to isothiazole .


Chemical Reactions Analysis

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .


Physical And Chemical Properties Analysis

Isothiazolinone is a white solid with a molar mass of 101.127 g/mol . It has a melting point of 74–75 °C .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Isothiazolinone Biocides

Isothiazolinones, which include the compound , are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .

Antitumor Activity

The compound can be used in the synthesis of novel compounds with significant antitumor activity. For example, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

Synthesis of 1,2,3-Triazoles

The compound can be used in the synthesis of 1,2,3-triazoles, which are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

Antimicrobial Activities

The compound can be used in the synthesis of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which have been found to possess significant antimicrobial activities .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives with potential antimicrobial activity. The search for new molecules with potential antimicrobial activity is an important research goal .

Safety and Hazards

Isothiazolinones, including methylisothiazolinone, have attracted much attention for their allergenic properties, e.g., contact dermatitis . They are allergenic and cytotoxic, and this has led to some concern over their use .

Future Directions

Due to the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . The dramatic rise in the rates of reported cases of contact allergy to MI, as detected by diagnostic patch tests, is unprecedented in Europe .

properties

IUPAC Name

methyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-25-17(22)11-6-8-12(9-7-11)18-15(20)10-19-16(21)13-4-2-3-5-14(13)26(19,23)24/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSDVKAIWNBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate

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